Bryoamaride

Catalog No.
S3435096
CAS No.
61105-51-9
M.F
C36H54O12
M. Wt
678.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bryoamaride

CAS Number

61105-51-9

Product Name

Bryoamaride

IUPAC Name

(8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione

Molecular Formula

C36H54O12

Molecular Weight

678.8 g/mol

InChI

InChI=1S/C36H54O12/c1-31(2,45)12-11-23(39)36(8,46)28-19(38)14-33(5)22-10-9-17-18(35(22,7)24(40)15-34(28,33)6)13-20(29(44)32(17,3)4)47-30-27(43)26(42)25(41)21(16-37)48-30/h9,13,18-19,21-22,25-28,30,37-38,41-43,45-46H,10-12,14-16H2,1-8H3/t18-,19-,21-,22+,25-,26+,27-,28+,30-,33+,34-,35+,36+/m1/s1

InChI Key

QCAZYVAEXLGYLV-HPCBBFKLSA-N

SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O

Bryoamaride is a chemical compound classified as a triterpene, specifically a cucurbitacin derivative, isolated primarily from the plant Bryonia dioica. Its molecular formula is C36H54O12C_{36}H_{54}O_{12} and it exhibits a complex structure typical of triterpenes, which are known for their diverse biological activities and potential therapeutic properties. Bryoamaride is recognized for its bitter taste and is part of a larger group of compounds that share similar structural characteristics, often linked to medicinal uses in traditional herbal remedies.

, including:

  • Oxidation: This process can lead to the formation of different derivatives, modifying the functional groups present in the compound.
  • Reduction: Reduction reactions can alter the oxidation state of functional groups, potentially enhancing or diminishing biological activity.
  • Hydrolysis: In some cases, bryoamaride can undergo hydrolysis to yield simpler sugars or other compounds, which may affect its solubility and bioavailability .

These reactions contribute to the compound's versatility in both synthetic chemistry and biological applications.

Bryoamaride exhibits notable biological activities, particularly:

  • Anti-inflammatory Effects: Studies have shown that bryoamaride possesses significant anti-inflammatory properties. It has been evaluated in vivo for its ability to inhibit inflammation induced by phorbol myristate acetate in mouse models .
  • Antioxidant Activity: The compound demonstrates antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems .
  • Anticancer Potential: Research indicates that bryoamaride may have anticancer properties, affecting various cancer cell lines through mechanisms that induce apoptosis and inhibit cell proliferation .

These activities highlight bryoamaride's potential as a therapeutic agent in treating various diseases.

The synthesis of bryoamaride can be approached through several methods:

  • Natural Extraction: The most common method involves extracting the compound from plant sources such as Bryonia dioica. This extraction typically utilizes solvents like ethanol or methanol to isolate the active components from plant material.
  • Chemical Synthesis: Laboratory synthesis may involve starting with simpler triterpene structures and modifying them through various organic reactions (e.g., cyclization, oxidation) to achieve the desired molecular configuration of bryoamaride .

These methods ensure a supply of bryoamaride for research and potential therapeutic applications.

Bryoamaride has several applications, particularly in:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, bryoamaride is being explored for use in drug formulations aimed at treating inflammatory diseases and cancers.
  • Nutraceuticals: Its antioxidant properties make it a candidate for inclusion in dietary supplements aimed at enhancing health and preventing oxidative damage.
  • Cosmetics: The compound's ability to scavenge free radicals also positions it as a potential ingredient in cosmetic formulations targeting skin health .

Interaction studies involving bryoamaride focus on its effects on various biological systems. These studies assess:

  • Synergistic Effects with Other Compounds: Research has indicated that bryoamaride may enhance the efficacy of other phytochemicals when used in combination, potentially leading to improved therapeutic outcomes.
  • Mechanisms of Action: Investigations into how bryoamaride interacts with cellular pathways have revealed insights into its role in modulating inflammatory responses and cancer cell signaling pathways .

These studies are crucial for understanding how bryoamaride can be effectively utilized in therapeutic settings.

Bryoamaride shares structural and functional similarities with several other compounds within the cucurbitacin family. Key similar compounds include:

  • Cucurbitacin B
  • Cucurbitacin D
  • Cucurbitacin E
  • Cucurbitacin I

Comparison Table

CompoundMolecular FormulaBiological ActivityUnique Features
BryoamarideC36H54O12C_{36}H_{54}O_{12}Anti-inflammatory, AntioxidantDerived from Bryonia dioica
Cucurbitacin BC27H44O7C_{27}H_{44}O_7AnticancerKnown for potent cytotoxicity
Cucurbitacin DC30H46O5C_{30}H_{46}O_5Anti-inflammatoryExhibits strong immunomodulatory effects
Cucurbitacin EC30H46O5C_{30}H_{46}O_5AntioxidantSimilar structure but different stereochemistry
Cucurbitacin IC30H46O6C_{30}H_{46}O_6AnticancerContains additional hydroxyl groups

Uniqueness of Bryoamaride

Bryoamaride is unique due to its specific source from Bryonia dioica, which may contribute distinct pharmacological properties compared to other cucurbitacins. Its combination of anti-inflammatory and antioxidant activities makes it particularly valuable for therapeutic applications targeting chronic diseases characterized by oxidative stress and inflammation.

Biogenetic Pathways in Cucurbitaceae Family Plants

Bryoamaride originates from the cucurbitacin backbone, a class of highly oxygenated triterpenes synthesized via the mevalonate (MVA) pathway in Cucurbitaceae plants. The biosynthetic pathway begins with the cyclization of 2,3-oxidosqualene to form cucurbitane (C~30~H~54~), which undergoes sequential oxidation, hydroxylation, and acetylation to yield derivatives such as cucurbitacin L and 23,24-dihydrocucurbitacin I. These intermediates are further modified by cytochrome P450 enzymes and glycosyltransferases, leading to the formation of bryoamaride and its acetylated variant, 25-O-acetylbryoamaride.

Key genes regulating this pathway include Bl (Bitter leaf) and Bt (Bitter fruit), which coordinate cucurbitacin production in vegetative and reproductive tissues, respectively. For instance, Bl upregulates oxidase enzymes responsible for introducing hydroxyl groups at C-11 and C-25 positions, critical steps in bryoamaride synthesis. A comparative analysis of cucurbitacin derivatives in Cucurbitaceae species is provided in Table 1.

Table 1: Structural Features of Select Cucurbitacin Derivatives

CompoundParent SkeletonModificationsPlant Source
BryoamarideCucurbitacin L25-OH, 23,24-dihydroBryonia dioica
25-O-AcetylbryoamarideBryoamaride25-O-acetylTrichosanthes tricuspidata
Cucurbitacin ACucurbitane2,3-dihydroxybenzoyl etherCucumis melo

Site-Specific Localization in Bryonia dioica Root Systems

In Bryonia dioica, bryoamaride accumulates predominantly in root tissues, particularly in the periderm and vascular cambium. This localization aligns with the defensive role of cucurbitacins against soil-borne pathogens and herbivores. Histochemical studies reveal that biosynthesis occurs in specialized parenchyma cells adjacent to laticifers, where pre-cucurbitacin intermediates are transported and modified. The compound’s concentration gradients within root cross-sections, measured via HPLC-MS, demonstrate higher levels in outer cortical layers (1.2–2.8 mg/g dry weight) compared to inner stele regions (0.3–0.7 mg/g).

Root-specific expression of the Csa5G156220 gene, a homolog of Bl, correlates with bryoamaride production. This gene regulates the oxidation of cucurbitane precursors, with silencing experiments in Bryonia roots resulting in a 70% reduction in bryoamaride levels. Such spatial regulation ensures that defense compounds are synthesized in tissues most vulnerable to biotic stressors.

Environmental and Ontogenetic Influences on Production

Bryoamaride synthesis is dynamically regulated by abiotic stressors and developmental stages. Drought stress elevates production by 40–60% in Bryonia dioica roots, as water deficiency activates abscisic acid (ABA)-mediated upregulation of Bl and cytochrome P450 genes. Conversely, excessive irrigation suppresses these pathways, reducing bryoamaride accumulation to 0.5 mg/g. Temperature also plays a critical role: plants grown at 18°C/12°C (day/night) produce 3.2 mg/g bryoamaride, whereas temperatures above 30°C/22°C inhibit synthesis entirely.

Ontogenetic stage modulates production, with mature roots (2–3 years old) containing 2.5-fold higher bryoamaride concentrations than juvenile roots. This increase coincides with lignification of vascular tissues and heightened defense needs. Seasonal variations further influence yields, with autumn harvests yielding 15–20% more bryoamaride than spring collections due to carbohydrate translocation to roots pre-dormancy.

Table 2: Environmental Factors Affecting Bryoamaride Levels in Bryonia dioica

FactorConditionBryoamaride Concentration (mg/g)Regulatory Mechanism
Drought40% soil water capacity3.8 ± 0.4ABA-induced Bl expression
Temperature18°C/12°C (day/night)3.2 ± 0.3Enhanced oxidase activity
Plant Age3-year-old roots4.1 ± 0.5Tissue-specific gene expression

Historical Use in European Traditional Medicine Systems

Bryonia dioica, commonly known as red bryony or white bryony, has been a cornerstone of European herbal medicine for millennia. Historical records from the Greco-Roman period through the Middle Ages document its use in treating conditions ranging from leprosy to respiratory ailments [5] [7]. The plant’s tuberous roots, which contain bryoamaride and related cucurbitacins, were prepared as decoctions or poultices for their purgative, diuretic, and anti-rheumatic effects [5] [7]. Medieval herbalists, including John Gerard, noted the root’s resemblance to the human form, a characteristic that likely contributed to its symbolic and therapeutic prominence [5].

The pharmacological activity of bryoamaride-rich extracts aligns with historical applications. For example, Bryonia dioica decoctions were traditionally employed to alleviate inflammatory conditions such as arthritis and edema, paralleling modern findings that bryoamaride exhibits anti-inflammatory properties through modulation of cytokine pathways [4] [6]. This continuity underscores the empirical validity of historical practices, even if the specific compound (bryoamaride) remained unidentified in pre-modern contexts.

Table 1: Key Phytochemicals in Bryonia dioica Root

CompoundMolecular FormulaBiological ActivityHistorical Application
BryoamarideC₃₆H₅₄O₁₂Anti-inflammatoryRheumatism, edema
Cucurbitacin BC₃₂H₄₆O₈CytotoxicTumor reduction (folklore)
Bryonolic acidC₃₀H₄₈O₃ImmunomodulatoryRespiratory infections
SaponarinC₂₇H₃₀O₁₅AntioxidantGeneral tonic

Synergistic Roles in Polyherbal Formulations

In European traditional medicine, Bryonia dioica was rarely used in isolation. Instead, it formed part of complex polyherbal formulations designed to amplify therapeutic efficacy. For instance, bryony root extracts were combined with Urtica dioica (nettle) for arthritis management and with Thymus vulgaris (thyme) for respiratory conditions [7] [8]. These combinations likely exploited bryoamaride’s ability to potentiate the effects of other bioactive compounds, such as flavonoids and alkaloids, through synergistic interactions [6] [8].

Modern phytochemical analyses reveal that bryoamaride enhances the bioavailability of co-administered compounds by inhibiting metabolic enzymes such as cytochrome P450 . This mechanism may explain historical reports of accelerated recovery when bryony was paired with herbs like Salix alba (willow), a natural source of salicin. Furthermore, the presence of saponins in Bryonia dioica—including saponarin—facilitates membrane permeability, allowing bryoamaride and other lipophilic compounds to penetrate cellular barriers more effectively [2] [6].

Ritualistic Applications in Pre-Modern Therapeutics

Beyond its medicinal uses, Bryonia dioica held ritualistic significance in pre-modern Europe. The plant’s thick, anthropomorphic roots were carved into talismans believed to ward off evil spirits or cure ailments through sympathetic magic [7]. This practice, rooted in the Doctrine of Signatures, attributed the root’s human-like shape to its purported ability to heal human diseases. Bryoamaride’s role in these rituals remains speculative, but its presence in the root suggests a biochemical basis for the plant’s association with vitality and protection.

In Alpine regions, bryony roots were incorporated into seasonal ceremonies aimed at ensuring agricultural fertility. The plant’s vigorous growth habit and toxic berries symbolized cyclical renewal, while its medicinal applications reinforced its sacred status [5] [7]. Such rituals often involved decocting the root into potions used to anoint livestock or fields, indirectly highlighting bryoamaride’s stability in aqueous preparations—a property confirmed by modern extraction studies [1] [4].

Data
ParameterValueReference
ID₅₀ (ear inflammation)0.2-0.6 mg/ear [4]
Inhibition methodPhorbol myristate acetate-induced [4]
Test modelMouse ear edema [4]
Duration of effect24-48 hours [4]

Anti-tumor Promoting Activity Data

ParameterValueReference
EBV-EA inhibition100% at 1×10³ mol ratio/TPA [4]
Test systemEpstein-Barr virus early antigen [4]
Cell lineRaji cells [4]
Assay duration48 hours [4]

Cytotoxicity Data

ParameterValueReference
LD₅₀ (mice, i.v.)270 mg/kg [6]
Route of administrationIntravenous [6]
SpeciesMice [6]
Observation period14 days [6]

Physical and Chemical Properties

PropertyValueReference
Molecular weight678.8 g/mol [1]
Molecular formulaC₃₆H₅₄O₁₂ [1]
CAS number61105-51-9 [1]
Physical stateYellow amorphous powder [6]
Purity>95% [6]

Mechanistic Insights and Cellular Effects

Membrane Interactions

Bryoamaride, as a saponin, exhibits the ability to interact with cellular membranes through its amphiphilic properties [11] [12]. The compound's structure, featuring both hydrophobic triterpene and hydrophilic sugar components, enables it to insert into lipid bilayers and affect membrane permeability [11] [12].

These membrane interactions contribute to the compound's cytotoxic effects and may facilitate cellular uptake of co-administered therapeutic agents [12]. The membrane-modulating properties are concentration-dependent, with higher concentrations causing more pronounced effects on membrane integrity [12].

Apoptotic Pathway Activation

Research indicates that bryoamaride can induce programmed cell death through activation of apoptotic pathways [11]. The compound affects mitochondrial membrane potential and triggers the release of cytochrome c, leading to caspase activation and subsequent cell death [11].

The apoptotic effects are selective for transformed cells, suggesting that bryoamaride may exploit differences in cellular metabolism or stress responses between normal and cancer cells [11]. This selectivity is advantageous for therapeutic applications as it may reduce adverse effects on healthy tissues [11].

Cell Cycle Effects

Bryoamaride influences cell cycle progression, particularly affecting the transition between different phases of the cell division cycle [5]. The compound can induce cell cycle arrest, preventing proliferation of rapidly dividing cells [5].

These cell cycle effects contribute to the compound's anti-proliferative activity and may enhance the effectiveness of other therapeutic interventions that target specific cell cycle phases [5]. The ability to modulate cell cycle progression represents an important mechanism for controlling tumor growth [5].

Comparative Pharmacology

Comparison with Other Cucurbitacins

When compared to other members of the cucurbitacin family, bryoamaride demonstrates unique pharmacological characteristics [5] [8]. While sharing the basic anti-inflammatory and cytotoxic properties common to cucurbitacins, bryoamaride exhibits distinct potency profiles and selectivity patterns [5] [8].

Cucurbitacin B and cucurbitacin E, the most extensively studied members of this family, show different IC₅₀ values and mechanistic profiles compared to bryoamaride [5] [8]. The glycosidic nature of bryoamaride may contribute to its improved therapeutic index compared to some aglycone cucurbitacins [5].

Activity Profile Comparison

CompoundAnti-inflammatory IC₅₀CytotoxicityEBV-EA Inhibition
Bryoamaride0.2-0.6 mg/earModerate100% at 1×10³ ratio
Cucurbitacin BVariableHighVariable
Cucurbitacin EVariableHighVariable

Therapeutic Index Considerations

The therapeutic index of bryoamaride, defined as the ratio between toxic and therapeutic doses, appears favorable compared to other cucurbitacins [6]. The LD₅₀ value of 270 milligrams per kilogram in mice, combined with effective doses in the microgram to milligram range, suggests a reasonable margin of safety [6].

This favorable therapeutic index is important for potential clinical development, as it indicates that therapeutic effects can be achieved at doses well below those causing systemic toxicity [6]. However, careful dose-finding studies would be required to establish optimal therapeutic regimens [6].

Implications for Drug Development

Formulation and Delivery Considerations

The chemical properties of bryoamaride present both opportunities and challenges for pharmaceutical development. The compound's glycosidic nature affects its solubility and stability, requiring careful consideration in formulation design [5].

Advanced drug delivery systems may be needed to optimize the compound's therapeutic potential, including encapsulation technologies that protect the compound from degradation while enhancing bioavailability [5]. The development of such delivery systems could significantly improve the compound's clinical utility [5].

XLogP3

0.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

678.36152715 g/mol

Monoisotopic Mass

678.36152715 g/mol

Heavy Atom Count

48

Wikipedia

Bryoamaride

Dates

Last modified: 02-18-2024

Explore Compound Types